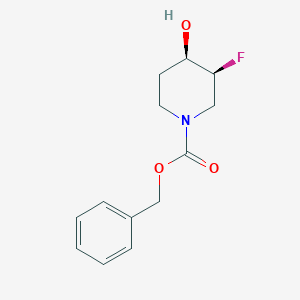

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic for optimizing drug candidates.[3][4] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[4] Specifically, the introduction of a fluorine atom can modulate the basicity of the piperidine nitrogen, a critical factor in avoiding off-target effects such as hERG channel binding, which can lead to cardiotoxicity.[5]

The target molecule of this guide, cis-1-Cbz-3-fluoro-4-hydroxypiperidine, is a valuable building block for the synthesis of complex pharmaceutical agents. The cis stereochemistry of the fluorine and hydroxyl groups, combined with the versatile Cbz (benzyloxycarbonyl) protecting group, provides a synthetically tractable handle for further elaboration into novel therapeutics. This guide offers a detailed protocol for its synthesis, grounded in established chemical principles and field-proven insights.

Synthetic Strategy: A Retrosynthetic Analysis

Our synthetic approach to cis-1-Cbz-3-fluoro-4-hydroxypiperidine hinges on a key deoxofluorination reaction. The retrosynthetic analysis, depicted below, outlines a plausible and efficient pathway starting from the commercially available 1-Cbz-4-piperidone.

Caption: Retrosynthetic analysis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

The synthesis commences with the protection of 4-piperidone with a Cbz group. The resulting N-protected ketone then undergoes an asymmetric reduction to yield the corresponding trans-4-hydroxy-3-fluoropiperidine. The crucial fluorination step is achieved via a nucleophilic substitution reaction on the hydroxyl group, utilizing a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). This reaction typically proceeds with an inversion of stereochemistry (S_N2 mechanism), thus converting the trans-alcohol into the desired cis-fluoroalcohol.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group serves several critical functions in this synthetic sequence:

-

Reactivity Moderation: The electron-withdrawing nature of the Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen.[6] This prevents unwanted side reactions during the subsequent reduction and fluorination steps.

-

Improved Handling: The introduction of the Cbz group often increases the crystallinity and stability of the piperidine intermediates, which simplifies their purification by chromatography or crystallization.[6][7]

-

Facilitation of C-H Functionalization: While not the primary focus of this synthesis, the steric and electronic properties of the Cbz group can influence the regioselectivity of other functionalization reactions on the piperidine ring.[6]

The Cbz group can be reliably removed under mild conditions, most commonly through catalytic hydrogenation, which is orthogonal to many other functional groups.[8][9]

Experimental Protocol

This protocol details a plausible synthetic route. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.

Part 1: Synthesis of 1-Cbz-4-piperidone

This initial step protects the nitrogen of 4-piperidone, preparing it for subsequent transformations.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Piperidone hydrochloride hydrate | 153.61 | 100 | 15.36 g |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 110 | 13.0 mL |

| Sodium carbonate (Na₂CO₃) | 105.99 | 250 | 26.5 g |

| Dichloromethane (DCM) | 84.93 | - | 500 mL |

| Water | 18.02 | - | 250 mL |

Procedure:

-

To a 1 L round-bottom flask, add 4-piperidone hydrochloride hydrate (15.36 g, 100 mmol) and sodium carbonate (26.5 g, 250 mmol) in a mixture of dichloromethane (250 mL) and water (250 mL).

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (13.0 mL, 110 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield 1-Cbz-4-piperidone as a white solid.

Part 2: Stereoselective Reduction to trans-1-Cbz-4-hydroxy-3-aminopiperidine

This enzymatic reduction establishes the crucial trans stereochemistry of the alcohol.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Cbz-4-piperidone | 233.28 | 50 | 11.66 g |

| Ketoreductase (e.g., KRED) | - | - | As required |

| Isopropanol (IPA) | 60.10 | - | 250 mL |

| NAD⁺/NADH cofactor | - | - | As required |

| Phosphate buffer (pH 7.0) | - | - | 250 mL |

Procedure:

-

In a 1 L flask, dissolve 1-Cbz-4-piperidone (11.66 g, 50 mmol) in isopropanol (250 mL).

-

Add the phosphate buffer (250 mL), the ketoreductase, and the NAD⁺/NADH cofactor according to the enzyme manufacturer's protocol.

-

Stir the mixture at room temperature (or the optimal temperature for the enzyme) for 24-48 hours.

-

Monitor the conversion to the alcohol by TLC or HPLC.

-

Once the reaction is complete, extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford trans-1-Cbz-4-hydroxy-3-aminopiperidine.

Part 3: Deoxofluorination to cis-1-Cbz-3-fluoro-4-hydroxypiperidine

This is a critical and hazardous step. Strict adherence to safety protocols is mandatory.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| trans-1-Cbz-4-hydroxy-3-aminopiperidine | 235.29 | 20 | 4.71 g |

| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 24 | 3.0 mL |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 50 mL |

Procedure:

-

Safety First: Conduct this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Have a quench solution (saturated NaHCO₃) readily available.

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve trans-1-Cbz-4-hydroxy-3-aminopiperidine (4.71 g, 20 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (3.0 mL, 24 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. A vigorous reaction may occur.[11]

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

Reaction Mechanism and Workflow Visualization

The deoxofluorination with DAST is proposed to proceed through an intermediate alkoxyaminosulfur difluoride, followed by a nucleophilic attack by the fluoride ion.[10]

Caption: Overall synthetic workflow for cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

Safety Considerations for Handling DAST

Diethylaminosulfur trifluoride (DAST) is a potent fluorinating agent but is also highly hazardous.[10]

-

Toxicity and Corrosivity: DAST is corrosive and can cause severe skin burns and eye damage. It is harmful if inhaled or swallowed.[10]

-

Reactivity: It reacts violently with water, releasing toxic hydrogen fluoride (HF) gas. It is also incompatible with glass at elevated temperatures.

-

Thermal Instability: DAST can decompose explosively when heated above 50°C. Reactions should be conducted at low temperatures, and scaling up requires extreme caution.

Handling and Storage:

-

Always handle DAST in a chemical fume hood.[10]

-

Wear appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[10]

-

Store DAST in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[10] Storage at temperatures below 0°C is recommended to maintain stability.[10]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills.[13]

Conclusion

The synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine presents a valuable route to a key building block for medicinal chemistry. The protocol outlined in this guide, which leverages a stereoselective reduction and a deoxofluorination reaction, provides a robust pathway to this important compound. The strategic use of the Cbz protecting group and a thorough understanding of the hazards associated with DAST are paramount for the successful and safe execution of this synthesis. The insights provided herein are intended to empower researchers in their efforts to develop the next generation of therapeutics.

References

- The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. Benchchem.

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST)

- Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. (2025-03-03).

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Accessing (Multi)

- SAFETY D

- Application of the all-cis-(multi)fluorinated piperidine building...

- DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- The formation of all-cis-(multi)

- Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. (2019-01-23).

- Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. (2013-09-06).

- Fluorine in drug discovery: Role, design and case studies.

- Fluorine in drug discovery: Role, design and case studies. (2025-07-18).

- Working with Hazardous Chemicals. Organic Syntheses.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.

- Fluorin

- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.

- Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. (2023-10-21).

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025-07-31).

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 913574-95-5 Cas No. | cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Matrix Scientific [matrixscientific.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]

- 8. cis-1-Cbz-3-fluoro-4-hydroxypiperidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 913574-95-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

physicochemical properties of cis-1-Cbz-3-fluoro-4-hydroxypiperidine

An In-Depth Technical Guide to the Physicochemical Properties of cis-1-Cbz-3-fluoro-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, pKa, and binding affinity. The fluorinated piperidine motif, in particular, has become a privileged structure in drug discovery. This guide provides an in-depth analysis of the physicochemical properties of a specific, highly functionalized building block: cis-1-Cbz-3-fluoro-4-hydroxypiperidine. This compound combines the conformational rigidity of the piperidine ring, the modulating effects of a fluorine substituent, the synthetic handle of a hydroxyl group, and the crucial protection of the ring nitrogen by a carboxybenzyl (Cbz) group. Understanding these properties is paramount for its effective application in the synthesis of novel therapeutics.

Molecular Structure and Chemical Identifiers

The defining characteristic of this molecule is the cis stereochemical relationship between the fluorine atom at the C-3 position and the hydroxyl group at the C-4 position of the piperidine ring. The nitrogen atom is protected as a benzyl carbamate, a feature that dictates its reactivity and solubility.

| Property | Value | Source |

| CAS Number | 913574-95-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆FNO₃ | [4][5] |

| Molecular Weight | 253.27 g/mol | |

| Monoisotopic Mass | 253.11142 Da | [5] |

| IUPAC Name | benzyl (3R,4S)-rel-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Synonyms | cis-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid benzyl ester | [2] |

| Physical Form | Solid | |

| InChI | 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| InChIKey | RKRKELORNFODMN-NWDGAFQWSA-N | |

| SMILES | O=C(N1CCC1)OCC2=CC=CC=C2 |

Core Physicochemical Properties: A Deeper Dive

Acidity and Basicity (pKa)

A critical parameter in drug design is the basicity of nitrogen-containing heterocycles, as it influences properties like solubility, receptor binding, and off-target effects (e.g., hERG channel affinity).[6][7]

-

Effect of the Cbz Group: The piperidine nitrogen in cis-1-Cbz-3-fluoro-4-hydroxypiperidine is part of a carbamate functional group. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering the nitrogen essentially non-basic. Therefore, this compound will not be protonated under typical physiological conditions.

-

Effect of Fluorine (Post-Deprotection): The true impact of the fluorine atom on basicity becomes relevant only after the Cbz group is removed to yield the free amine. Fluorine is a strongly electron-withdrawing element. Its presence at the C-3 position significantly reduces the electron density on the piperidine nitrogen. This inductive effect lowers the basicity of the nitrogen, meaning the pKa of its conjugate acid will be substantially lower than that of piperidine (~11.2). For context, the pKa of 4-fluoropiperidine is 9.4.[8] This reduction in basicity is often a desirable trait in drug candidates to mitigate potential cardiac toxicity.[9]

Lipophilicity and Solubility

The balance between hydrophilicity and lipophilicity (LogP) is crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity (LogP): This molecule possesses distinct hydrophobic and hydrophilic regions. The benzyl group of the Cbz protector is large and aromatic, contributing significantly to its lipophilicity and favoring solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.[10][11] The hydroxyl group provides a polar, hydrophilic center capable of hydrogen bonding. The fluorine atom's effect is complex; while highly electronegative, a single fluorine substitution often has a minimal or slightly increasing effect on lipophilicity compared to a hydrogen atom.[12]

-

Solubility: The overall structure suggests moderate to high solubility in a range of organic solvents. Its solubility in aqueous media is expected to be low due to the dominant hydrophobic Cbz group. The hydroxyl group will impart some minimal aqueous solubility, but the molecule is not expected to be water-soluble.

Molecular Conformation and Stability

The three-dimensional shape of the piperidine ring is a key determinant of its biological activity.

-

Conformational Preference: Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation. The substituents (fluoro and hydroxyl groups) can exist in either axial or equatorial positions. The cis configuration dictates that one substituent will be axial and the other equatorial, or they will be in a twisted-boat conformation. Detailed NMR studies are required to determine the exact conformational equilibrium in solution.[13][14] In some fluorinated piperidinium salts, an axial orientation of fluorine is favored due to stabilizing C-F···H-N⁺ dipole interactions.[15]

-

Chemical Stability: The Cbz protecting group is robust and stable across a wide range of reaction conditions, including mildly acidic and basic media.[16] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected nitrogen. The primary method for its removal is catalytic hydrogenolysis, which cleanly cleaves the benzyl-oxygen bond.[17][18]

The Role and Management of the Cbz Protecting Group

The carboxybenzyl (Cbz or Z) group is a foundational protecting group in organic synthesis, particularly in peptide and heterocyclic chemistry.[18] Its function is to temporarily "mask" the nucleophilicity and basicity of the piperidine nitrogen, allowing for controlled, regioselective reactions elsewhere on the molecule.

Key Features of the Cbz Group:

-

Robustness: Stable to many reagents that do not involve catalytic reduction.[16]

-

Facile Removal: Can be selectively and cleanly removed under mild conditions, most commonly via catalytic hydrogenolysis.[16][18] The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes a standard procedure for removing the Cbz group to liberate the free secondary amine.

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled while wet.

-

Hydrogenation Setup: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This cycle should be repeated three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Analytical Characterization Workflow

Confirming the structure, purity, and stereochemistry of cis-1-Cbz-3-fluoro-4-hydroxypiperidine is essential. A multi-technique approach is standard.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons of the Cbz group and the aliphatic protons of the piperidine ring. The protons on carbons bearing the fluorine and hydroxyl groups will exhibit complex splitting patterns due to H-H and H-F couplings. The magnitude of these coupling constants is critical for confirming the cis relative stereochemistry.

-

¹³C NMR: The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

-

¹⁹F NMR: Will show a single resonance, likely a multiplet, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any starting materials, byproducts, or isomers.

Conclusion

cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a highly valuable and versatile building block for drug discovery. Its physicochemical properties are defined by a delicate interplay between the Cbz protecting group, the piperidine core, and the influential fluoro and hydroxyl substituents. The Cbz group provides stability and synthetic control, while the fluorine atom modulates basicity (upon deprotection) and other key drug-like properties. A thorough understanding of its conformational behavior, stability, and analytical signatures, as detailed in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.

References

A comprehensive list of references will be compiled here based on the citations used throughout the text.

Sources

- 1. 913574-95-5 Cas No. | cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Matrix Scientific [matrixscientific.com]

- 2. cis-3-Fluoro-4-hydroxypiperidine-1-carboxylicacid benzyl ester [913574-95-5] | Chemsigma [chemsigma.com]

- 3. cis-1-Cbz-3-fluoro-4-hydroxypiperidine [chemdict.com]

- 4. CIS-1-CBZ-3-FLUORO-4-HYDROXYPIPERIDINE, 95.0%, 1g [scisupplies.eu]

- 5. PubChemLite - Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (C13H16FNO3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide - International Journal of Analytical Mass Spectrometry and Chromatography - SCIRP [scirp.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. scientificupdate.com [scientificupdate.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cbz-Protected Amino Groups [organic-chemistry.org]

- 18. total-synthesis.com [total-synthesis.com]

cis-1-Cbz-3-fluoro-4-hydroxypiperidine CAS number 913574-95-5

An In-depth Technical Guide to cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS: 913574-95-5)

A Note from the Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of cis-1-Cbz-3-fluoro-4-hydroxypiperidine, a key building block in this field. We will move beyond simple data recitation to explore the underlying chemical principles, providing actionable insights for its synthesis and application. This document is structured to serve as a practical resource, blending established protocols with the mechanistic rationale that underpins them.

Section 1: Core Chemical Identity and Physicochemical Properties

cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a synthetic heterocyclic compound featuring a piperidine core. The strategic placement of a fluorine atom at the 3-position and a hydroxyl group at the 4-position, in a cis relative stereochemistry, makes it a valuable chiral building block. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the piperidine nitrogen, preventing its unwanted reactivity during subsequent synthetic transformations.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 913574-95-5 | N/A |

| Molecular Formula | C₁₃H₁₆FNO₃ | N/A |

| Molecular Weight | 253.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (typical) | N/A |

| Storage | Store at 2-8°C, keep dry | N/A |

The introduction of fluorine significantly impacts the molecule's properties. Its high electronegativity can alter the pKa of nearby functional groups and create favorable interactions with biological targets. Furthermore, the C-F bond is metabolically stable, a desirable trait in drug candidates.

Section 2: Synthesis and Stereochemical Control: A Mechanistic Perspective

The synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine requires precise control over stereochemistry. A common and effective strategy involves the diastereoselective reduction of a fluorinated piperidone precursor.

Synthetic Workflow Overview

The logical flow from a commercially available starting material to the target molecule is a multi-step process that hinges on achieving the correct stereochemical outcome at two key stages: fluorination and reduction.

Figure 1. A generalized synthetic workflow for the preparation of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

Materials:

-

1-Cbz-4-piperidone

-

Lithium diisopropylamide (LDA)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Protocol:

-

Enolate Formation:

-

Under an inert atmosphere (Argon), dissolve 1-Cbz-4-piperidone in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of LDA (typically 1.1 equivalents). Stir for 1 hour.

-

Expert Insight: The use of a strong, non-nucleophilic base like LDA at low temperature ensures the kinetic formation of the enolate, minimizing self-condensation side reactions. Anhydrous conditions are critical to prevent quenching of the highly basic LDA and the resulting enolate.

-

-

Electrophilic Fluorination:

-

To the enolate solution at -78 °C, add a solution of NFSI (1.2 equivalents) in anhydrous THF.

-

Maintain the temperature and stir for 3-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Expert Insight: NFSI is a reliable and relatively safe electrophilic fluorine source. The stereochemical outcome of this step is often a mixture of diastereomers, which can be addressed in the subsequent reduction step.

-

-

Stereoselective Reduction and Diastereomeric Control:

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Perform an aqueous workup and extract the crude 3-fluoro-1-Cbz-4-piperidone.

-

Dissolve the crude ketone in methanol and cool to 0 °C.

-

Add NaBH₄ (1.5 equivalents) portion-wise. Stir for 1-2 hours, monitoring by TLC.

-

Expert Insight: The reduction of the ketone is the key stereochemistry-determining step. Sodium borohydride will preferentially deliver a hydride from the less sterically hindered face, leading to the desired cis-isomer as the major product. For even higher selectivity, a bulkier reducing agent like L-Selectride® can be employed.

-

-

Purification and Characterization:

-

Quench the reduction with water and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pure cis-isomer.

-

Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Section 3: Applications in Drug Discovery and Medicinal Chemistry

cis-1-Cbz-3-fluoro-4-hydroxypiperidine is not an active pharmaceutical ingredient itself, but rather a high-value building block for creating them. Its utility lies in its pre-installed stereochemistry and orthogonal functional handles (the protected amine and the free hydroxyl group).

Logical Flow in a Drug Discovery Cascade

The compound's journey from a building block to a potential drug candidate follows a logical synthetic progression.

Figure 2. A representative synthetic pathway utilizing cis-1-Cbz-3-fluoro-4-hydroxypiperidine in drug discovery.

Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Many modern antidiabetic drugs are DPP-4 inhibitors. The fluorinated piperidine scaffold is a common feature in several potent and selective inhibitors.

-

Step A: Activation and Substitution: The hydroxyl group of cis-1-Cbz-3-fluoro-4-hydroxypiperidine can be converted into a good leaving group (e.g., a mesylate). This allows for nucleophilic substitution with a primary amine, introducing a key pharmacophoric element.

-

Step B: Deprotection and Coupling: The Cbz protecting group is typically removed via catalytic hydrogenolysis. The resulting secondary amine is then coupled with another molecular fragment, often via an amide bond formation, to yield the final drug candidate.

The fluorine atom in these inhibitors often plays a crucial role in enhancing binding affinity to the DPP-4 active site and improving metabolic stability, leading to a longer duration of action.

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures are paramount.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8°C to ensure long-term stability.

References

-

Title: Synthesis of cis-3-Fluoro-4-piperidinols as Building Blocks for Medicinal Chemistry. Source: The Journal of Organic Chemistry. A foundational journal for synthetic organic chemistry methodologies. URL: [Link]

-

Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. A leading journal detailing the application of chemical principles to drug design. URL: [Link]

-

Title: Stereoselective Synthesis of Piperidines and their Applications in Medicinal Chemistry. Source: Chemical Reviews. A high-impact journal providing comprehensive reviews on major topics in chemistry. URL: [Link]

cis-1-Cbz-3-fluoro-4-hydroxypiperidine NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-1-Cbz-3-fluoro-4-hydroxypiperidine

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of cis-1-Cbz-3-fluoro-4-hydroxypiperidine. As a key building block in medicinal chemistry, the precise structural elucidation of this molecule is critical for its application in drug discovery and development. The incorporation of a fluorine atom and the defined stereochemistry of the piperidine ring introduce unique spectroscopic features that demand a thorough and expert analysis. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only data but also the causal reasoning behind the experimental choices and interpretation.

Introduction: The Significance of Fluorinated Piperidines

Piperidine scaffolds are among the most prevalent N-heterocyclic rings in pharmaceuticals.[1] The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Specifically, the pKa of the piperidine nitrogen can be fine-tuned by the presence and orientation of a fluorine substituent, which can be crucial for optimizing drug-target interactions and reducing off-target effects.[1]

The subject of this guide, cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS No: 913574-95-5), combines the rigid piperidine core with a stereospecific fluoro-alcohol motif and a carbobenzyloxy (Cbz) protecting group.[3][4] The cis relationship between the fluorine at C3 and the hydroxyl group at C4 dictates a specific conformational preference, which is directly observable through NMR spectroscopy. Accurate characterization is therefore non-negotiable for ensuring the correct diastereomer is utilized in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of fluorinated organic molecules in solution.[5] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following steps outline a robust procedure for acquiring high-quality data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for this class of compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ 0.00 ppm) can be used, though modern spectrometers can reference internally.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans. Proton decoupling (e.g., zgpg30) is standard.

-

¹⁹F NMR: Acquire with a spectral width of ~250 ppm. This nucleus is highly sensitive, so 16-64 scans are typically sufficient.[7]

-

2D NMR (COSY, HSQC): Utilize standard instrument parameters to establish ¹H-¹H correlations (COSY) and one-bond ¹H-¹³C correlations (HSQC). These are crucial for unambiguous assignment.

¹H NMR Spectral Interpretation: Causality and Insights

The ¹H NMR spectrum provides information on the proton environment and their coupling interactions. The Cbz group and the piperidine ring protons will have distinct chemical shifts.

-

Aromatic Protons (Cbz group): A multiplet is expected between δ 7.30-7.40 ppm, integrating to 5 protons of the phenyl ring.

-

Benzylic Protons (Cbz group): A singlet at approximately δ 5.15 ppm, integrating to 2 protons, is characteristic of the -O-CH₂-Ph moiety.

-

Piperidine Ring Protons: The chair conformation of the piperidine ring leads to distinct axial and equatorial proton signals. The presence of electronegative fluorine and oxygen atoms will cause downfield shifts for adjacent protons.

-

H-3 and H-4: These protons, directly attached to the carbons bearing the fluorine and hydroxyl groups, will be significantly deshielded. The proton at C3 (H-3) will appear as a complex multiplet due to coupling with H-2, H-4, and the fluorine atom. A large geminal coupling to fluorine (²JHF) of ~45-50 Hz is expected. The proton at C4 (H-4) will also be a multiplet, coupled to H-3 and H-5 protons.

-

Other Ring Protons (H-2, H-5, H-6): These protons will appear as complex multiplets in the δ 2.8-4.2 ppm range. The protons on carbons adjacent to the nitrogen (H-2 and H-6) will be further downfield due to the inductive effect of the nitrogen and the carbamate group.

-

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Cbz) | ~155 | Typical for a carbamate carbonyl. |

| Aromatic C (Cbz) | 127-136 | Standard aromatic region. The ipso-carbon will be at the downfield end. |

| -O-C H₂-Ph (Cbz) | ~67 | Characteristic shift for the benzylic carbon. |

| C-4 (-CHOH) | ~68-72 | Downfield shift due to the hydroxyl group. |

| C-3 (-CHF) | ~85-90 (doublet) | Strongly deshielded by fluorine. A large one-bond C-F coupling (¹JCF) of ~180-200 Hz is expected. |

| C-2, C-6 (-CH₂N) | ~40-45 | Adjacent to the nitrogen of the carbamate. |

| C-5 (-CH₂) | ~30-35 | Aliphatic piperidine carbon. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is exceptionally sensitive and provides a clean window for observing the fluorine environment.[5][7]

-

Chemical Shift: For a secondary alkyl fluoride, the chemical shift is expected in the range of δ -170 to -190 ppm.

-

Multiplicity: The ¹⁹F signal will appear as a multiplet due to couplings with vicinal and geminal protons (H-2, H-3, H-4). This complex pattern is a key fingerprint for the molecule's conformation.

The workflow for comprehensive NMR analysis is a self-validating system, where data from each experiment corroborates the others.

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features of the molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

An Electrospray Ionization (ESI) mass spectrometer, coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to promote protonation ([M+H]⁺).

Acquisition Parameters:

-

Ionization Mode: Positive ESI is typically effective for nitrogen-containing compounds.

-

Full Scan MS: Acquire data over a mass range of m/z 100-500 to observe the protonated molecular ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation.

Expected Mass Spectrum and Fragmentation

The molecular formula of cis-1-Cbz-3-fluoro-4-hydroxypiperidine is C₁₃H₁₆FNO₃, with a monoisotopic mass of 253.1114 g/mol .[3]

-

High-Resolution MS (HRMS): The ESI-positive mode should show a prominent ion for [M+H]⁺ at m/z 254.1187. Observation of this mass with high accuracy (e.g., within 5 ppm) confirms the elemental composition.

-

MS/MS Fragmentation: The Cbz group is known to produce characteristic fragments.[8] Key expected fragment ions include:

-

m/z 91 ([C₇H₇]⁺): The tropylium ion, a hallmark of benzyl-containing compounds.

-

m/z 108 ([C₇H₈O]⁺): From benzyl alcohol.

-

Loss of CO₂ (44 Da): Cleavage of the carbamate can lead to an ion at m/z 210.1394.

-

Cleavage of the entire Cbz group: This would result in the protonated fluoro-hydroxypiperidine fragment.

-

The logical flow of MS analysis ensures both molecular formula confirmation and structural validation through fragmentation patterns.

Caption: Mass spectrometry analysis workflow.

Conclusion

The comprehensive analysis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine requires a multi-technique spectroscopic approach. By integrating ¹H, ¹³C, and ¹⁹F NMR with high-resolution mass spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and interpretive guidance provided herein are designed to empower researchers to confidently characterize this and similar fluorinated molecules, ensuring the integrity of their chemical matter and the reliability of their subsequent scientific endeavors. This self-validating system of analysis, where each piece of data corroborates the others, represents the gold standard in modern chemical characterization.

References

- The Royal Society of Chemistry. (2013).

-

Török, B. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (n.d.). 19F-NMR spectra for N-Fmoc-protected 3c. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. [Link]

-

University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]

-

Glorius, F. et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 913574-95-5 Cas No. | cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Matrix Scientific [matrixscientific.com]

- 4. cis-1-Cbz-3-fluoro-4-hydroxypiperidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 913574-95-5 [sigmaaldrich.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biophysics.org [biophysics.org]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Abstract

Fluorine, the most electronegative element, has emerged as a cornerstone in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its strategic incorporation into small molecules allows for the fine-tuning of critical properties such as metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing fluorine's effects, examine practical applications through case studies of FDA-approved drugs, and provide an overview of key synthetic and analytical methodologies.

The Physicochemical Impact of Fluorine: A Double-Edged Sword

The unique properties of the fluorine atom, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity, are the primary drivers of its significant impact on molecular behavior.[2] However, the decision to introduce fluorine is not a panacea and requires a nuanced understanding of its potential effects, which can be both beneficial and detrimental depending on the molecular context.

Metabolic Stability: The Indomitable Carbon-Fluorine Bond

One of the most celebrated applications of fluorine in drug design is to enhance metabolic stability.[2][4] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[5]

-

Blocking Metabolic "Soft Spots": By replacing a metabolically labile C-H bond at a site prone to oxidative metabolism with a C-F bond, medicinal chemists can effectively block this pathway, thereby increasing the drug's half-life and oral bioavailability.[1][4][5] For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation.[1]

-

Altering Metabolic Pathways: Fluorination can also redirect metabolic pathways away from the formation of reactive or toxic metabolites.[4] However, it is crucial to recognize that fluorinated compounds are not entirely immune to metabolism.[6] In some instances, defluorination can occur, potentially leading to the formation of harmful metabolites like fluoroacetic acid.[5][6]

Experimental Protocol: In Vitro Metabolic Stability Assessment

A common method to assess the metabolic stability of a fluorinated compound is through incubation with liver microsomes.

-

Preparation: Prepare a solution of the test compound (e.g., 1 µM) in a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Add liver microsomes (e.g., from human, rat, or mouse) and an NADPH-regenerating system.

-

Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Modulation of Physicochemical Properties: A Balancing Act

Fluorine's profound electron-withdrawing nature significantly influences a molecule's electronic properties, which in turn affects its acidity (pKa), lipophilicity (logP), and membrane permeability.[1][2][4]

-

pKa Modulation: The introduction of fluorine near a basic functional group, such as an amine, will lower its pKa due to the inductive effect.[2][7][8] This can be advantageous for improving oral absorption, as a less basic compound will be more readily absorbed in the gastrointestinal tract.[2] Conversely, fluorination can increase the acidity of nearby acidic groups.[9][10]

-

Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is complex and context-dependent.[1] A single fluorine substitution for a hydrogen atom often leads to a slight increase in logP.[11] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the increased polarity.[4] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Membrane Permeability: By modulating pKa and lipophilicity, fluorine can significantly impact a drug's ability to cross biological membranes.[1][2][12] Strategic fluorination can enhance passive diffusion across the blood-brain barrier, a critical factor for CNS-active drugs.[1] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration.[1]

| Property | General Effect of Fluorination | Rationale |

| Metabolic Stability | Increase | Strong C-F bond resists enzymatic cleavage.[2][5] |

| pKa of nearby amines | Decrease | Inductive electron withdrawal by fluorine.[2][8] |

| pKa of nearby acids | Increase | Inductive electron withdrawal by fluorine.[9][10] |

| Lipophilicity (logP) | Variable | Can increase or decrease depending on the degree and location of fluorination.[1][4] |

| Binding Affinity | Can Increase | Favorable electrostatic interactions and conformational effects.[2][4] |

Enhancing Potency and Selectivity through Strategic Fluorination

Beyond its impact on ADME properties, fluorine can directly influence a drug's interaction with its biological target, leading to enhanced potency and selectivity.[2][13]

Altering Binding Affinity through Electrostatic Interactions

The highly polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with protein targets.[4][13] Fluorine can act as a hydrogen bond acceptor and can also engage in non-classical interactions with aromatic rings and other functional groups within the binding pocket.[13] For example, in the case of fluoroquinolone antibiotics like ciprofloxacin, the fluorine atom at the C-6 position enhances binding affinity to DNA gyrase.[1]

Conformational Control: The Gauche Effect and Bioactive Conformations

Fluorine's stereoelectronic properties can influence the conformational preferences of a molecule.[1][4] The "gauche effect" describes the tendency of a C-F bond to be oriented gauche (at a 60° dihedral angle) to an adjacent C-O or C-N bond.[4] This conformational constraint can lock a molecule into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its target.[1][4] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.

Diagram: The Gauche Effect

Caption: The gauche conformation is often favored due to hyperconjugation.

Bioisosteric Replacement: Mimicking Key Functional Groups

Fluorine and fluorine-containing groups can serve as bioisosteres for other atoms or functional groups, mimicking their steric and electronic properties while offering improved metabolic stability or other desirable characteristics.[14][15][16] For example, a trifluoromethyl group (CF3) can be a bioisostere for a methyl group, while a difluoromethylene group (CF2) can mimic an ether oxygen or a ketone.[15][16]

Diagram: Bioisosteric Replacements with Fluorine

Caption: Fluorine-containing groups as versatile bioisosteres.

Synthetic Strategies for Fluorination

The successful incorporation of fluorine into a drug candidate relies on the availability of robust and selective fluorination methods. The field of organofluorine chemistry has witnessed significant advancements, providing medicinal chemists with a diverse toolbox of reactions.

Nucleophilic Fluorination

Nucleophilic fluorination reactions typically involve the displacement of a leaving group with a fluoride ion (F-). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[17] Reagents like diethylaminosulfur trifluoride (DAST) are used to convert alcohols and carbonyls to their corresponding fluoro-derivatives.[17][18]

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic substrate. N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and Selectfluor® are widely used and are often more user-friendly due to their stability and ease of handling.[17][18]

Experimental Workflow: Late-Stage Electrophilic Fluorination

Caption: A general workflow for late-stage electrophilic fluorination.

Analytical Techniques for Fluorinated Compounds

The unique properties of fluorine also lend themselves to specialized analytical techniques for the characterization and quantification of fluorinated pharmaceuticals.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the structural elucidation of fluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for the quantitative analysis of drugs and their metabolites in biological matrices.[19] High-resolution mass spectrometry (HRMS) is particularly useful for identifying and quantifying fluorinated compounds in complex mixtures.[19]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can be used for the non-targeted analysis of total fluorine content in various samples, which is useful for screening for the presence of fluorinated compounds.[20][21]

The Future of Fluorine in Medicinal Chemistry

The strategic use of fluorine in drug design is a mature yet continually evolving field. The development of new and more selective late-stage fluorination methods will further empower medicinal chemists to rapidly explore the chemical space around a lead compound.[1] Furthermore, the use of the ¹⁸F isotope in Positron Emission Tomography (PET) imaging is becoming increasingly important for in vivo target engagement studies and personalized medicine.[2][3][12]

As our understanding of the intricate interplay between fluorine and biological systems deepens, the rational design of fluorinated drugs will become even more precise, leading to the development of safer and more effective therapies for a wide range of diseases.[3]

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal. [Link]

-

Ganie, S. A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(14), 5469. [Link]

-

Jadhav, P. B., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Center for Biotechnology Information. [Link]

-

M. MEDDA, S., et al. (2015). The role of fluorine in medicinal chemistry. International Journal of Drug Research and Technology, 5(2), 63-73. [Link]

-

Goud, B. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(11), 1545. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Ganie, S. A., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Gouverneur, V. (2015). The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Goud, B. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

-

Singh, D. V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(9), 4983-5028. [Link]

-

Zhou, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558-3604. [Link]

-

Jadhav, P. B., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(45), 29199-29221. [Link]

-

Meanwell, N. A. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

Unknown. (2012). Application of Bioisosteres in Drug Design. Unknown. [Link]

-

Unknown. (2016). Organic & Biomolecular Chemistry. SciSpace. [Link]

-

Unknown. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Johnson, B. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 701-703. [Link]

-

Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

-

Unknown. (2025). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Unknown. [Link]

-

Unknown. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo. [Link]

-

Unknown. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Unknown. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Nare, et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]

-

Unknown. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]

-

Unknown. (n.d.). Illuminating the analytical chemistry Profile: A Three-Decade comprehensive review of fluorometric quantitation in pharmaceutical formulations. OUCI. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mt.com [mt.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine: A Technical Guide to the Synthesis of Fluorinated Azaheterocycles

Abstract

The introduction of fluorine into azaheterocyclic scaffolds is a powerful strategy in modern medicinal chemistry, profoundly influencing the pharmacological profile of drug candidates.[1][2][3][4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core methodologies for synthesizing these valuable compounds. We will move beyond a simple recitation of protocols to explore the underlying principles that govern reaction outcomes, offering field-proven insights into the causal relationships behind experimental choices. This document is structured to serve as a self-validating system, grounding key mechanistic claims and protocols in authoritative, verifiable sources.

The Fluorine Advantage in Azaheterocyclic Chemistry

Azaheterocycles, nitrogen-containing cyclic compounds, are ubiquitous structural motifs in pharmaceuticals and natural products, often associated with significant biological activity.[1][7] The strategic incorporation of fluorine atoms or fluorine-containing groups into these scaffolds can dramatically enhance their therapeutic potential.[1][3][8] This "fluorine advantage" stems from the unique properties of the fluorine atom, the most electronegative element.[6] Judicious fluorination can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.[1][3]

-

Increased Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and overall bioavailability.[1][2][3][8]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the basicity of nearby nitrogen atoms in an azaheterocycle, influencing its ionization state at physiological pH and its interaction with biological targets.[1]

-

Conformational Control and Binding Affinity: Fluorine can influence molecular conformation through steric and electronic effects, potentially leading to a more favorable orientation for binding to a target protein.[4][5]

The significant impact of fluorine is evidenced by the large number of fluorinated heterocyclic drugs approved by the FDA each year.[1][2]

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of fluorinated azaheterocycles can be broadly categorized into two main strategies: the use of fluorinated building blocks and late-stage fluorination. The choice between these approaches is a critical decision in the design of a synthetic route, dictated by factors such as the availability of starting materials, the desired position of the fluorine atom, and the overall complexity of the target molecule.

Caption: Core strategies for synthesizing fluorinated azaheterocycles.

De Novo Synthesis: The Building Block Approach

This strategy involves the construction of the azaheterocyclic ring system from precursors that already contain the desired fluorine atom or fluorinated group. This approach offers precise control over the location of the fluorine substituent.

Key Methodologies:

-

Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the stereocontrolled synthesis of various heterocyclic ring systems.[9] The use of fluorinated dipolarophiles or dienophiles allows for the direct incorporation of fluorine into the heterocyclic core.[9]

-

Ring Opening of Fluorinated Precursors: The ring-opening of fluorinated three-membered heterocycles like oxiranes and aziridines with nitrogen nucleophiles provides a versatile route to fluorinated azaheterocycles.[10]

-

Intramolecular Aminocyclization of Alkenes: An efficient method for creating fluorinated azaheterocycles involves the intramolecular aminofluorination of alkenes.[11]

Advantages:

-

Regiocontrol: The position of the fluorine atom is predetermined by the structure of the building block.

-

Stereocontrol: Chiral fluorinated building blocks can be used to synthesize enantiomerically pure azaheterocycles.[12]

Limitations:

-

Availability of Starting Materials: The synthesis of complex fluorinated building blocks can be challenging and time-consuming.

-

Limited Diversity: This approach is less amenable to the rapid generation of large libraries of analogs with fluorine at different positions.

Late-Stage Fluorination: Direct Introduction of Fluorine

Late-stage fluorination (LSF) involves the introduction of a fluorine atom into a pre-assembled azaheterocyclic scaffold.[3] This strategy is particularly valuable in drug discovery as it allows for the rapid diversification of lead compounds and the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging.[3][13]

Key Methodologies:

-

Electrophilic Fluorination: This is one of the most common LSF strategies and employs reagents that deliver an electrophilic fluorine equivalent ("F+").[14][15]

-

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source ("F-") to displace a leaving group on the azaheterocycle.[16][17][18]

-

Catalytic Methods: The development of catalytic methods for fluorination, including transition metal-catalyzed and organocatalytic approaches, has significantly advanced the field.[19][20][21]

Advantages:

-

Synthetic Efficiency: Allows for the rapid synthesis of fluorinated analogs from a common precursor.

-

Access to Novel Chemical Space: Enables the introduction of fluorine at positions that may be difficult to access via de novo synthesis.

-

Application in PET Imaging: Crucial for the synthesis of 18F-labeled PET tracers due to the short half-life of the 18F isotope.[13][22][23][24]

Limitations:

-

Selectivity Challenges: Achieving high regioselectivity and stereoselectivity can be difficult, especially in complex molecules with multiple potential sites for fluorination.[25]

-

Harsh Reaction Conditions: Some fluorination reactions require harsh conditions that may not be compatible with sensitive functional groups.

A Deeper Dive into Fluorination Reagents and Protocols

The success of a fluorination reaction is critically dependent on the choice of the fluorinating agent. These reagents are broadly classified as electrophilic or nucleophilic.

Electrophilic Fluorinating Agents

These reagents contain a polarized N-F bond and are a source of electrophilic fluorine.[14][15][26] They are particularly useful for the fluorination of electron-rich substrates.[27]

Common Electrophilic Fluorinating Agents:

| Reagent Name | Acronym | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, and easy to handle.[14][15][27] |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents.[14][27][28] |

| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by modifying the substituents on the pyridine ring.[14][27] |

Protocol: Electrophilic Fluorination of an Activated Azaheterocycle

This protocol describes a general procedure for the fluorination of an electron-rich azaheterocycle using Selectfluor®.

Materials:

-

Azaheterocyclic substrate

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of the azaheterocyclic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add Selectfluor® (1.2 mmol).

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water (10 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated azaheterocycle.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Acetonitrile is a common solvent for these reactions. Using an anhydrous solvent is crucial to prevent the hydrolysis of the fluorinating agent and potential side reactions.

-

Inert Atmosphere: An inert atmosphere is used to prevent the reaction of the substrate or product with atmospheric oxygen and moisture.

-

Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the starting material.

-

Monitoring: Careful monitoring of the reaction is essential to determine the optimal reaction time and prevent the formation of over-fluorinated or decomposition products.

Nucleophilic Fluorinating Agents

These reagents provide a source of nucleophilic fluoride and are used to displace leaving groups such as halides or sulfonates.[16][18][29]

Common Nucleophilic Fluorinating Agents:

| Reagent Name | Formula | Key Characteristics |

| Potassium Fluoride | KF | Cost-effective but can be highly basic.[16][18] |

| Cesium Fluoride | CsF | More reactive than KF and often used in challenging fluorinations.[16] |

| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents, but often used as a hydrate which can affect reactivity.[18] |

| Diethylaminosulfur Trifluoride | DAST | A versatile reagent for the deoxofluorination of alcohols and carbonyls.[29] |

Protocol: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

This protocol outlines a general procedure for the fluorination of an activated aryl chloride-substituted azaheterocycle.

Materials:

-

Aryl chloride-substituted azaheterocycle

-

Anhydrous Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Inert atmosphere

Procedure:

-

To a mixture of the aryl chloride-substituted azaheterocycle (1.0 mmol) and spray-dried potassium fluoride (2.0 mmol) in a flame-dried flask, add anhydrous DMSO (5 mL) and a catalytic amount of 18-crown-6 (0.1 mmol) under an inert atmosphere.

-

Heat the reaction mixture to 120-150 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the fluorinated azaheterocycle.

Causality Behind Experimental Choices:

-

Anhydrous KF and Solvent: The use of spray-dried KF and anhydrous DMSO is critical to minimize the presence of water, which can compete with the fluoride ion as a nucleophile and lead to undesired side products.

-

Phase-Transfer Catalyst: 18-crown-6 is used to solubilize the potassium fluoride in the organic solvent by complexing the potassium ion, thereby increasing the nucleophilicity of the "naked" fluoride anion.

-

High Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the addition-elimination mechanism.

-

Activated Substrate: The aryl chloride should have an electron-withdrawing group ortho or para to the chlorine to activate the ring towards nucleophilic attack.

Asymmetric Synthesis and Catalysis

The synthesis of chiral fluorinated azaheterocycles is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities.[12][21]

Key Approaches:

-

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for enantioselective fluorination.[12][30][31] Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze the asymmetric fluorination of various substrates.

-

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, copper, and gold, have been developed for a range of catalytic fluorination reactions.[19][20] These methods often offer high levels of enantioselectivity and functional group tolerance.

-

Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated compounds.[32]

Caption: General workflow for catalytic asymmetric fluorination.

Challenges and Future Directions

Despite the significant progress in the synthesis of fluorinated azaheterocycles, several challenges remain.[1][7] These include the development of more general and selective methods for late-stage fluorination, the synthesis of novel fluorinating reagents with improved reactivity and safety profiles, and the expansion of catalytic asymmetric fluorination methods to a broader range of substrates.[6][25]

Future research in this area will likely focus on:

-

C-H Activation/Fluorination: The direct conversion of C-H bonds to C-F bonds represents a highly atom-economical and efficient approach to fluorination.

-

Photoredox Catalysis: The use of visible light to drive fluorination reactions under mild conditions is a rapidly growing area of research.

-

Flow Chemistry: The application of continuous flow technology can offer improved safety, scalability, and control over fluorination reactions.

-

Radiofluorination for PET Imaging: The development of more efficient and automated methods for the synthesis of 18F-labeled azaheterocycles is crucial for advancing molecular imaging and drug development.[22][33][34]

Conclusion